Bisnortilidine
Description
Contextualization within the Prodrug Metabolism Paradigm of Tilidine
Tilidine functions as a prodrug, meaning it requires metabolic transformation to yield its pharmacologically active form. Upon administration, tilidine undergoes rapid N-demethylation, primarily in the liver, to form nortilidine (B1222713). Nortilidine is the principal active metabolite responsible for tilidine's analgesic effects, exhibiting a significantly higher affinity for μ-opioid receptors compared to the parent compound. wikipedia.orgaltmeyers.orgresearchgate.netncats.io
Subsequently, nortilidine is further N-demethylated to form bisnortilidine (B1196192). This sequential demethylation process is mediated by various cytochrome P450 (CYP) isozymes. Early research identified CYP3A4 and CYP2C19 as key enzymes in the conversion of tilidine to nortilidine. altmeyers.orgidexlab.comebi.ac.uk More recent studies have expanded this understanding, demonstrating that the N-demethylation of nortilidine to this compound is also catalyzed by CYP3A4, CYP2C19, and additionally by CYP2B6. researchgate.netidexlab.comnih.gov this compound is generally considered an inactive metabolite, contributing negligibly to the opioid activity. researchgate.netnih.gov
The metabolic pathway can be summarized as: Tilidine (Prodrug) → Nortilidine (Active Metabolite) → this compound (Inactive Metabolite)
Historical Overview of Tilidine and its Metabolites in Academic Inquiry
Tilidine was introduced into the market in West Germany in 1970 as a synthetic opioid analgesic. researchgate.netresearchgate.net Early academic inquiry quickly recognized its prodrug nature, identifying nortilidine as the primary active compound responsible for its analgesic effects. altmeyers.orgresearchgate.netebi.ac.uk The pronounced first-pass metabolism of tilidine, leading to the formation of nortilidine, was a significant focus. wikipedia.orgaltmeyers.orgidexlab.comebi.ac.uk
Over time, research delved deeper into the specific enzymatic pathways involved. Initially, CYP3A4 and CYP2C19 were highlighted for their role in the initial N-demethylation of tilidine to nortilidine. idexlab.comebi.ac.uk Subsequent investigations, particularly in the 2010s, broadened this understanding by identifying CYP2B6 as an additional enzyme contributing to both the tilidine to nortilidine conversion and the subsequent metabolism of nortilidine to this compound. researchgate.netidexlab.comnih.gov This refined understanding of the enzymatic landscape has been crucial for predicting potential drug-drug interactions and inter-individual variability in tilidine's pharmacokinetics. researchgate.netidexlab.comnih.gov
Rationale for Dedicated Academic Investigation into this compound
Despite its classification as an inactive metabolite, dedicated academic investigation into this compound is essential for several reasons:
Enzyme Kinetics and Interactions: Studies on this compound formation have elucidated the specific kinetic parameters (e.g., Michaelis-Menten kinetics) and the involvement of various CYP isozymes (CYP3A4, CYP2C19, CYP2B6) in its production from nortilidine. researchgate.netidexlab.comnih.gov This research has also revealed that this compound itself can act as an inhibitor of certain CYP enzymes, such as CYP3A4, CYP2B6 (weakly), and CYP2D6 (strongly), but not CYP2C19. researchgate.netidexlab.comnih.gov This inhibitory potential is critical for predicting potential drug-drug interactions when tilidine is co-administered with other medications metabolized by these enzymes.
Analytical and Forensic Applications: The presence and concentration of this compound can serve as a valuable marker in analytical and forensic toxicology, allowing for the detection and quantification of tilidine and its metabolites in biological samples like urine. gtfch.org
Table 1: Cytochrome P450 Isozymes Involved in Tilidine Metabolism to this compound
| Metabolic Step | Primary Enzymes Involved |
| Tilidine → Nortilidine | CYP3A4, CYP2C19, CYP2B6 researchgate.netidexlab.comnih.gov |
| Nortilidine → this compound | CYP3A4, CYP2C19, CYP2B6 researchgate.netidexlab.comnih.gov |
Table 2: Kinetic Parameters for Nortilidine to this compound Conversion in Human Liver Microsomes
| Parameter | Value (Mean ± SD) | Reference |
| K_m | 141.6 ± 15 µM | researchgate.netidexlab.comnih.gov |
| V_max | 46.2 ± 3 nmol/mg/h | researchgate.netidexlab.comnih.gov |
The ongoing investigation into this compound thus contributes significantly to a holistic understanding of tilidine's pharmacokinetics, its interactions with other drugs, and the broader principles of prodrug metabolism.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-amino-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3 |
InChI Key |
BTKAMSWFNMGLGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |
Synonyms |
isnortilidine bisnortilidine, (1R-trans)-isomer bisnortilidine, (1S-trans)-isome |
Origin of Product |
United States |
Advanced Pharmacological Characterization of Bisnortilidine: Molecular and Receptor Level Investigations
In Vitro Receptor Binding Affinity and Selectivity Profiling
In vitro receptor binding assays are fundamental tools for characterizing the interaction of a compound with specific biological targets, such as opioid receptors. These studies typically involve measuring the ability of a compound to displace a radiolabeled ligand from the receptor, providing insights into its binding affinity (e.g., Ki or IC50 values) and selectivity across different receptor subtypes nih.gov.
For bisnortilidine (B1196192), research indicates that it possesses a low affinity for opiate receptors aekwien.at. Specifically, compared to its precursor, nortilidine (B1222713), which is a potent agonist at the µ-opioid receptor (MOP) with approximately 100-fold higher potency than tilidine itself, this compound exhibits significantly less activity at the mu-opioid receptor researchgate.netbluelight.org.
Opioid Receptor Subtype Interactions (e.g., µ, δ, κ)
Opioid receptors are a class of G protein-coupled receptors (GPCRs) primarily categorized into three main subtypes: mu (µ), delta (δ), and kappa (κ) opioid receptors, along with the nociceptin (B549756) opioid peptide receptor (NOPR) nih.govnih.govbmglabtech.com. These receptors mediate various physiological effects, including analgesia nih.gov.
While nortilidine has been characterized as a selective agonist of the MOP receptor, showing no agonist effect on the δ-opioid (DOP), κ-opioid (KOP), or NOP receptors at concentrations up to 100 µM in cloned human receptor systems, specific detailed data on this compound's interaction with these individual opioid receptor subtypes (µ, δ, κ) are limited researchgate.net. The general observation of its "low affinity for opiate receptors" suggests that its interaction with all major opioid receptor subtypes would be minimal compared to nortilidine aekwien.at.
Ligand Binding Kinetics and Thermodynamics
Ligand binding kinetics describe the rates at which a ligand associates with (kon) and dissociates from (koff) its target receptor bmglabtech.comwikipedia.org. These kinetic parameters, along with the equilibrium dissociation constant (KD), are critical for understanding the dynamic nature of drug-receptor interactions and can influence a drug's pharmacological profile, including its onset and duration of action bmglabtech.comnih.gov.
Thermodynamics of ligand binding, often assessed through techniques like isothermal titration calorimetry (ITC), provide insights into the energetic forces (enthalpy, ΔH; entropy, ΔS; and Gibbs free energy, ΔG) that drive the binding process unizar.esfz-juelich.denih.govunivr.it. This information can reveal the molecular mechanisms underlying ligand-receptor recognition, such as the relative contributions of hydrogen bonding, van der Waals forces, and hydrophobic interactions unizar.esfz-juelich.de.
Comparative Receptor Binding Profiles with Parent Compounds and Active Metabolites
Tilidine is a prodrug, meaning it requires metabolic activation to exert its analgesic effects wikipedia.org. Its primary active metabolite, nortilidine, is responsible for the majority of its analgesic activity wikipedia.org. Nortilidine acts as a selective agonist at the µ-opioid receptor, demonstrating a potency approximately 100-fold greater than that of the parent compound, tilidine, in inhibiting forskolin-induced cAMP accumulation in MOP-expressing cells researchgate.net.
In contrast, this compound, the further demethylated metabolite of nortilidine, has a significantly lower affinity for opiate receptors compared to nortilidine aekwien.atbluelight.org. This indicates a progressive reduction in opioid receptor binding affinity along the metabolic pathway from tilidine to nortilidine to this compound, with this compound representing the least active metabolite in terms of opioid receptor interaction.
The comparative binding profiles can be summarized as follows:
| Compound | Opioid Receptor Affinity (Relative to Nortilidine) | Primary Active Role |
| Tilidine | Low (Prodrug) researchgate.net | Prodrug |
| Nortilidine | High (Selective MOP Agonist) researchgate.net | Active Metabolite |
| This compound | Very Low aekwien.atbluelight.org | Inactive Metabolite |
Cellular Signaling Pathway Modulation
G protein-coupled receptors (GPCRs), including opioid receptors, transduce extracellular signals into intracellular responses by coupling with heterotrimeric G proteins and by recruiting β-arrestins nih.govbmglabtech.commdpi.comfrontiersin.org. The activation of these distinct pathways can lead to different cellular outcomes, a phenomenon known as biased agonism mdpi.comnih.gov.
For this compound, specific studies detailing its modulation of cellular signaling pathways are not extensively documented. However, based on its reported low affinity for opioid receptors, it is highly unlikely to exert significant modulation of these pathways at pharmacologically relevant concentrations.
G-Protein Coupling Mechanisms
Opioid receptors, particularly the µ-opioid receptor, primarily couple to inhibitory Gαi/o proteins nih.govbmglabtech.comfrontiersin.orgnih.gov. Upon ligand binding, the activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer nih.gov. Both Gα-GTP and free Gβγ can then regulate various downstream effector molecules, such as inhibiting adenylyl cyclase activity, which reduces intracellular cyclic AMP (cAMP) levels researchgate.netnih.gov.
Given that nortilidine inhibits cAMP accumulation in MOP-expressing cells, it demonstrates activation of the Gαi/o pathway researchgate.net. However, direct evidence for this compound's ability to engage G-protein coupling mechanisms is absent in the available literature, consistent with its low receptor affinity aekwien.at.
β-Arrestin Recruitment and Biased Agonism Studies
Beyond G-protein coupling, activated GPCRs are also phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β-arrestins nih.govmdpi.compromega.com. β-Arrestins play a crucial role in receptor desensitization and internalization, but they can also mediate G-protein-independent signaling pathways mdpi.compromega.comdiscoverx.com. The concept of biased agonism arises when a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin recruitment), potentially leading to a different therapeutic profile with reduced side effects mdpi.comnih.govbinasss.sa.crmdpi.commdpi.com.
While biased agonism is a significant area of research for opioid compounds, aiming to develop analgesics with reduced adverse effects by favoring G-protein signaling over β-arrestin recruitment, there is no specific data available on β-arrestin recruitment or biased agonism for this compound mdpi.comnih.govmdpi.commdpi.comresearchgate.net. Its minimal interaction with opioid receptors suggests that any such signaling would be negligible.
Intracellular Second Messenger Systems (e.g., cAMP Accumulation)
Second messengers are crucial intracellular signaling molecules that relay signals from membrane-bound receptors to intracellular targets, initiating a cascade of physiological changes within the cell wikipedia.orgcutm.ac.in. Cyclic adenosine (B11128) monophosphate (cAMP) is a well-established second messenger, whose formation is typically promoted by the activation of adenylyl cyclase following the binding of ligands to G protein-coupled receptors (GPCRs) cutm.ac.innih.gov. Opioid receptors, including the Mu opioid (MOP) receptor, are GPCRs whose activation generally leads to a decrease in intracellular cAMP levels bluelight.org.
Studies investigating the effects of tilidine and its primary active metabolite, nortilidine, on intracellular second messenger systems have utilized the inhibition of forskolin (B1673556) (FK)-induced cAMP accumulation as an endpoint in recombinant systems researchgate.netresearchgate.net. Forskolin is commonly used to stimulate cAMP production, and the ability of a compound to inhibit this accumulation indicates its agonist activity at receptors coupled to inhibitory G-proteins (Gi) nih.govresearchgate.net.
In cells stably expressing the human MOP receptor, nortilidine demonstrated significant inhibition of cAMP accumulation, with an IC50 (half maximal inhibitory concentration) of 110 nM. Tilidine also inhibited cAMP accumulation in these cells, albeit with a considerably higher IC50 of 11 µM researchgate.netresearchgate.net. The agonist effects of nortilidine on the MOP receptor were reversible by naloxone (B1662785), an opioid antagonist, with an IC50 of 1.2 nM, very similar to that observed for the known MOP agonist [D-Ala2-MePhe4-Gly5-ol]enkephalin (DAMGO) (1.8 nM) researchgate.net. At concentrations up to 100 µM, neither tilidine nor nortilidine exhibited agonist effects on Delta opioid (DOP), Kappa opioid (KOP), or Nociceptin opioid peptide (NOP) receptors researchgate.netresearchgate.net. This indicates that nortilidine acts as a selective agonist of the MOP receptor researchgate.netresearchgate.net.
While the metabolism of nortilidine to this compound has been identified, with this compound generally possessing "less activity" than nortilidine researchgate.net, specific detailed research findings on the direct effects of this compound on intracellular second messenger systems, such as cAMP accumulation, are not explicitly provided in the available literature.
Pre-clinical Pharmacodynamics in Controlled Biological Systems (e.g., isolated tissues, recombinant cell lines, animal models)
Pre-clinical pharmacodynamics examines the biochemical and physiological effects of a drug and its mechanism of action within controlled biological systems, including isolated tissues, recombinant cell lines, and animal models theraindx.com. This compound is the secondary metabolite of tilidine, formed after the initial demethylation to nortilidine wikipedia.orgresearchgate.net. Its pharmacokinetics have been investigated in healthy human subjects following both oral and intravenous administration of tilidine. The terminal half-life of this compound was reported as 5 hours after oral administration and 6.9 hours after intravenous administration researchgate.net.
Functional Assays in Recombinant Receptor Systems
Functional assays in recombinant receptor systems are critical for characterizing the specific receptor interactions and downstream signaling pathways of a compound news-medical.netnih.gov. These assays often involve expressing human receptors in cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, to assess the compound's selectivity and efficacy at different receptor subtypes researchgate.netresearchgate.net.
As previously detailed, studies on human opioid and opioid-like receptors stably expressed in CHO-K1 cells have provided insights into the functional activity of tilidine and nortilidine. Nortilidine functions as a selective agonist at the MOP receptor, demonstrated by its ability to inhibit forskolin-induced cAMP accumulation researchgate.netresearchgate.net. This inhibition was concentration-dependent and reversible by the opioid antagonist naloxone researchgate.net.
However, specific data from functional assays directly characterizing the activity of this compound in recombinant receptor systems are not comprehensively described in the provided information. While it is known that this compound is a further metabolite of nortilidine and is generally considered to have reduced activity compared to its precursor researchgate.net, quantitative data from functional assays for this compound itself are not explicitly available.
In Vitro Efficacy and Potency Determination
In vitro efficacy and potency are fundamental parameters in pharmacological characterization, representing the maximal response a drug can produce and the concentration at which it achieves half of that maximal response (EC50) or half of its maximal inhibition (IC50), respectively bmglabtech.comnih.gov. These values are typically derived from dose-response assays conducted in controlled laboratory settings bmglabtech.com.
For the tilidine metabolic pathway, the in vitro potency of nortilidine at the MOP receptor has been determined through its effect on cAMP accumulation. Nortilidine demonstrated an IC50 of 110 nM in inhibiting forskolin-induced cAMP accumulation in MOP receptor-expressing cells researchgate.netresearchgate.net. Tilidine, the parent compound, exhibited a lower potency with an IC50 of 11 µM in the same assay researchgate.netresearchgate.net.
The available information consistently indicates that this compound possesses "less activity" than nortilidine researchgate.net. This suggests that its in vitro efficacy and potency at opioid receptors would be lower than that of nortilidine. However, precise quantitative values for the in vitro efficacy and potency of this compound are not explicitly presented in the provided scientific literature.
Table 1: In Vitro Potency (IC50) at Human MOP Receptor
| Compound | Target Receptor | Assay Type | IC50 (nM) | Citation |
| Nortilidine | MOP | Inhibition of cAMP Accumulation | 110 | researchgate.netresearchgate.net |
| Tilidine | MOP | Inhibition of cAMP Accumulation | 11000 | researchgate.netresearchgate.net |
Metabolic Biotransformation of Bisnortilidine: Enzymatic Pathways and Kinetics
Identification and Characterization of Cytochrome P450 Isozymes (CYPs) Involved
The N-demethylation of nortilidine (B1222713) to bisnortilidine (B1196192) is a well-characterized metabolic step, with specific CYP isozymes identified as key mediators. Studies utilizing human liver microsomes and recombinant enzyme systems have been instrumental in elucidating these enzymatic roles. nih.govebi.ac.ukidexlab.com
The N-demethylation of nortilidine to this compound is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2C19 (CYP2C19), and Cytochrome P450 2B6 (CYP2B6). nih.govebi.ac.ukidexlab.comresearchgate.net These same CYP isozymes are also involved in the initial metabolic step of tilidine to nortilidine. nih.govidexlab.comresearchgate.net
Experimental assays with recombinant CYPs have confirmed that these three enzymes are responsible for the N-demethylation reaction leading to this compound formation. nih.govebi.ac.ukidexlab.comresearchgate.netresearchgate.netresearchgate.net Inhibition studies further support these findings, demonstrating that inhibitors of CYP3A4, CYP2C19, and CYP2B6 significantly reduce the formation of this compound from nortilidine. nih.govebi.ac.ukidexlab.comresearchgate.netresearchgate.net
Furthermore, this compound itself exhibits inhibitory properties towards certain CYP enzymes. It is reported to be a weak inhibitor of CYP3A4 and CYP2B6, a strong inhibitor of CYP2D6, but does not inhibit CYP2C19. nih.govebi.ac.ukidexlab.comresearchgate.netresearchgate.net
While CYP3A4, CYP2C19, and CYP2B6 are definitively identified as the primary enzymes for the N-demethylation of nortilidine to this compound, extensive research has focused on the cytochrome P450 system for this specific biotransformation. The available literature primarily highlights the dominant role of these CYPs. Other potential metabolic enzymes or co-factors directly involved in the formation or further metabolism of this compound are not extensively detailed in the provided sources beyond the context of the P450 system. Drug metabolism, in general, can involve Phase I reactions (oxidation, reduction, hydrolysis) catalyzed by enzymes like CYPs, Flavin-Containing Monooxygenases (FMOs), and esterases, and Phase II conjugation reactions (e.g., glucuronidation, sulfonation) openaccessjournals.comdrughunter.com. However, for this compound's specific metabolic fate, the emphasis remains on the N-demethylation by the identified CYPs.
Roles of CYP3A4, CYP2C19, and CYP2B6 in N-Demethylation
In Vitro Metabolic Stability and Metabolite Profiling
In vitro studies are crucial for characterizing the metabolic stability of compounds and identifying their metabolites. These studies typically involve incubating the compound with relevant biological matrices, such as human liver microsomes or recombinant enzyme systems. srce.hrnuvisan.com
The metabolism of nortilidine to this compound has been thoroughly investigated using human liver microsomes (HLMs) and recombinant CYP enzyme systems. nih.govebi.ac.ukidexlab.comresearchgate.netspringermedizin.de HLMs provide a rich source of native drug-metabolizing enzymes, including CYPs, and are widely used to assess Phase I metabolism, offering a more physiologically relevant environment compared to isolated enzymes. srce.hrevotec.comdls.com Recombinant CYPs, on the other hand, allow for the investigation of individual enzyme contributions to metabolism in a simplified system. nih.govevotec.combioivt.com
In these studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for the quantification of both nortilidine and this compound, enabling precise metabolite profiling. nih.govebi.ac.ukidexlab.comresearchgate.net The use of specific CYP inhibitors in these in vitro systems has further confirmed the involvement of CYP3A4, CYP2C19, and CYP2B6 in the N-demethylation of nortilidine. nih.govebi.ac.ukidexlab.comresearchgate.net
The kinetics of nortilidine metabolism to this compound have been characterized using Michaelis-Menten kinetics, which describe the rate of enzymatic reactions. Studies have determined the apparent Michaelis constant (K_m) and maximum reaction rate (V_max) for this conversion. nih.govebi.ac.ukidexlab.comresearchgate.netresearchgate.net
The following kinetic parameters have been reported for the metabolism of nortilidine to this compound:
| Parameter | Value | Unit | Source |
| K_m | 141.6 ± 15 | µM | nih.govebi.ac.ukidexlab.comresearchgate.netresearchgate.net |
| V_max | 46.2 ± 3 | nmol/mg/h | nih.govebi.ac.ukidexlab.comresearchgate.netresearchgate.net |
These values indicate the affinity of the enzymes for nortilidine and the maximum rate at which they can convert it to this compound, respectively.
This rate-limiting nature implies that the speed at which this compound is formed can significantly influence the accumulation and systemic exposure of the active metabolite, nortilidine. Inhibition of this N-demethylation step, for instance, can lead to an accumulation of the active nortilidine. ebi.ac.ukresearchgate.netresearchgate.netnih.gov This highlights the critical role of this compound formation in modulating the pharmacodynamic effects of tilidine.
Determination of Michaelis-Menten Kinetics (K_m, V_max)
Influence of Genetic Polymorphisms on this compound Formation (in vitro/pre-clinical models)
Genetic polymorphisms in drug-metabolizing enzymes can significantly influence drug biotransformation and the formation of metabolites nih.govresearchgate.net. Specifically, the cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are known for their genetic variability, which can lead to different metabolic phenotypes (e.g., poor, extensive, or ultrarapid metabolizers) nih.govresearchgate.net.
While the primary conversion of tilidine to nortilidine is influenced by CYP3A4 and CYP2C19 wikipedia.org, the subsequent N-demethylation of nortilidine to this compound also involves these enzymes, along with CYP2B6 idexlab.comresearchgate.net. Although direct in vitro or pre-clinical studies specifically detailing the impact of genetic polymorphisms on this compound formation are not extensively detailed in the provided literature, the involvement of polymorphic enzymes like CYP2C19 suggests a potential for interindividual variability. For instance, the CYP2C19 genotype has been shown to influence the pharmacokinetics of other substrates, leading to variations in exposure researchgate.net. One study noted that the sequential metabolism of tilidine was inhibited by ritonavir (B1064) (a potent CYP3A4 inhibitor) independently of the CYP2C19 genotype, resulting in increased nortilidine exposure idexlab.com. This implies that while CYP2C19 is involved in the metabolic pathway leading to this compound, the impact of its genetic polymorphism on this compound formation might be complex and could be overshadowed by other factors or specific inhibitors in certain contexts.
Enzyme Inhibition and Induction Potential of this compound on Other Metabolic Pathways
Enzyme inhibition occurs when a substance decreases the activity of an enzyme, typically leading to increased levels of other drugs metabolized by that enzyme nih.govsps.nhs.ukslideshare.net. Conversely, enzyme induction involves an increase in enzyme activity, often resulting in reduced drug efficacy due to accelerated metabolism nih.govsps.nhs.uknih.govlongdom.org. Understanding a compound's potential for enzyme inhibition or induction is crucial for predicting drug-drug interactions nih.govsps.nhs.uklongdom.org.
In the context of its own metabolic fate and its interaction with other pathways, this compound has been investigated for its enzyme inhibition potential. Research findings indicate that this compound exhibits differential inhibitory effects on various CYP isoforms:
Table 2: Enzyme Inhibition Potential of this compound
| CYP Isoform | Inhibition Potential | Reference |
| CYP3A4 | Weak inhibitor | idexlab.comresearchgate.net |
| CYP2B6 | Weak inhibitor | idexlab.comresearchgate.net |
| CYP2D6 | Strong inhibitor | idexlab.comresearchgate.net |
| CYP2C19 | Not an inhibitor | idexlab.comresearchgate.net |
These findings highlight that this compound, despite being an inactive metabolite itself, can influence the metabolism of other compounds, particularly those that are substrates for CYP2D6. This strong inhibitory effect on CYP2D6 could lead to clinically significant drug-drug interactions if co-administered with drugs primarily metabolized by this enzyme nih.govsps.nhs.uk. The weak inhibition of CYP3A4 and CYP2B6 suggests a less pronounced, but still present, potential for interaction with substrates of these enzymes. This compound does not appear to inhibit CYP2C19 idexlab.comresearchgate.net. Information on the enzyme induction potential of this compound was not found in the provided search results.
Advanced Analytical Methodologies for the Detection and Quantification of Bisnortilidine in Research Matrices
Chromatographic Techniques
Chromatographic methods are indispensable for separating and quantifying bisnortilidine (B1196192) from complex mixtures, offering high selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), are widely recognized as the methods of choice for the quantification of drugs and their metabolites in biological fluids due to their high sensitivity and specificity. researchgate.net
For the quantification of tilidine, nortilidine (B1222713), and this compound in urine, an automated online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method has been developed and validated. researchgate.netnih.gov This method achieved chromatographic separation within a 3.5-minute run time using a Phenylhexyl column (50 × 2.0 mm, 5 μm) with gradient elution (methanol and 0.2% formic acid) at a flow rate of 0.50 mL/min. researchgate.netnih.gov Detection was performed using ESI-MS/MS in positive multiple reaction monitoring (MRM) mode, utilizing two mass transitions per analyte. researchgate.netnih.gov The lower limit of quantification (LLOQ) for this compound was established at 1.0 µg/L, with a linear calibration range extending to 100 µg/L (r² > 0.99). researchgate.netnih.gov This method allowed for the detection of a single dose of tilidine solution up to 7 days post-administration. researchgate.netnih.gov
LC-MS/MS has also been successfully applied for the simultaneous determination of this compound alongside other opioids and their metabolites in blood plasma following automated solid-phase extraction (SPE). researchgate.net Separation in such assays typically involves C12 MAX-RP columns with gradients of ammonium (B1175870) formate (B1220265) buffer and acetonitrile, demonstrating the method's versatility for multi-analyte quantification. researchgate.net
UPLC-MS/MS methods have been validated for the determination of various analytes, including this compound, in alternative matrices like hair and nail samples. nih.gov These methods involve grinding the samples, extracting them for 18 hours, and then measuring the extracts using a UPLC-triple quadrupole-mass analyzer. nih.gov Analytes are separated on an RP 18 column using gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile. nih.gov Similar concentration ratios of this compound to nortilidine have been observed in both hair and nail samples in some cases, highlighting the utility of UPLC-MS/MS for long-term drug intake detection. nih.gov
Table 1: LC-MS/MS and UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | LC-MS/MS (Urine) researchgate.netnih.gov | UPLC-MS/MS (Hair/Nails) nih.gov |
| Column | Phenylhexyl (50 × 2.0 mm, 5 μm) | RP 18 |
| Mobile Phase | Gradient: Methanol (B129727), 0.2% Formic Acid | Gradient: Water with 0.1% Formic Acid, Acetonitrile |
| Flow Rate | 0.50 mL/min | Not specified, typically higher for UPLC |
| Run Time | 3.5 min | Not specified |
| Detection Mode | ESI-MS/MS, Positive MRM (two mass transitions per analyte) | UHPLC-triple quadrupole-mass analyzer |
| LLOQ | 1.0 µg/L | Not specified, sensitive for trace levels |
| Linear Range | 1.0 – 100 µg/L (r² > 0.99) | Not specified |
| Sample Matrix | Urine | Hair, Nail samples |
| Sample Preparation | Automated online SPE (weak cation exchanger at pH 6) | Ball mill grinding, 18h extraction |
Gas Chromatography (GC) with Nitrogen-Phosphorus Detection
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) has been employed for the detection and quantification of tilidine, nortilidine, and this compound in biological fluids and tissues. researchgate.netresearchgate.net This technique offers a sensitive approach for these compounds. researchgate.net A gas chromatographic method utilizing a Sil 19 CB fused silica (B1680970) capillary column combined with a nitrogen-phosphorus detector has been reported to determine polar and amine-like compounds in the low nanogram range without adsorption, indicating its suitability for this compound. researchgate.net
Comparisons between GC-NPD and Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC-MS-SIM) have shown that both methods are suitable for therapeutic monitoring of tilidine, nortilidine, and this compound in patients. researchgate.net While GC-NPD generally offers higher sensitivity, GC-MS-SIM provides the advantage of compound identification, particularly in cases of suspected overdoses. researchgate.net
Table 2: GC-NPD Method Performance for this compound
| Parameter | GC-NPD (Plasma) researchgate.net |
| Sensitivity Limit | 5 ng/mL |
| Linear Range | 10 to 800 ng/mL |
| Correlation Coeff. | 0.996 |
| Coefficient of Var. | 2.57% |
| Sample Matrix | Plasma, biological fluids and tissues |
| Sample Preparation | Liquid-liquid extraction, evaporation, reconstitution |
High-Performance Liquid Chromatography (HPLC) for Related Substances
High-Performance Liquid Chromatography (HPLC) is utilized for the determination of tilidine and its related substances, including metabolites like this compound, in various formulations. researchgate.netresearchgate.net A reversed-phase HPLC method has been developed for the simultaneous determination of tilidine and related substances in compound tilidine hydrochloride oral solution. researchgate.net This method typically employs a Phenomenex Luna C8 column (4.6 mm x 250 mm, 5 μm) with a column temperature of 35°C and detection at 229 nm. researchgate.net The mobile phase often consists of a mixture of methanol and 0.2% ammonium bicarbonate. researchgate.net While specific data for this compound's quantification as a "related substance" in this context are not explicitly detailed, the method's capability for separating and quantifying components in tilidine formulations implies its applicability to its metabolites. researchgate.net
Sample Preparation Strategies for Complex Biological Research Matrices
Effective sample preparation is paramount for the accurate detection and quantification of this compound in complex biological matrices such as urine, blood, plasma, hair, and nails. researchgate.netresearchgate.netnih.govresearchgate.net These matrices often contain endogenous compounds that can interfere with analytical measurements, necessitating robust extraction techniques.
Automated Online Solid-Phase Extraction (SPE) Methods
Automated SPE has also been integrated into LC-MS/MS procedures for the simultaneous determination of this compound and other opioids in blood plasma, demonstrating its utility in multi-analyte panels for clinical and forensic research. researchgate.net
Liquid-Liquid Extraction Techniques
Liquid-liquid extraction (LLE) is another common sample preparation technique used for isolating this compound from biological matrices. researchgate.netgtfch.orgscience.gov This method involves partitioning the analyte between two immiscible liquid phases. For instance, in some analytical procedures, sample preparation for drugs and their metabolites in biological fluids might involve an overnight incubation in phosphate (B84403) buffer (e.g., pH 8.4) followed by a liquid/liquid extraction with a mixture like methylene (B1212753) chloride/diethylether (90:10). gtfch.org After extraction, the combined organic layers are typically evaporated to dryness and the residue reconstituted in a suitable solvent for chromatographic analysis. researchgate.netgoogle.com While LLE can be effective, it may be more labor-intensive and require larger solvent volumes compared to automated SPE. ub.edu However, LLE remains a valuable technique, particularly when specific selectivity or high recovery is desired for certain analytes. science.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques play a pivotal role in the identification, structural elucidation, and quantification of this compound, providing critical insights into its chemical properties and presence in complex samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation and confirmation of organic compounds, including this compound. This non-destructive analytical method provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) netlify.app.
In the context of this compound research, NMR spectroscopy would typically yield characteristic chemical shifts, signal multiplicities, and coupling constants for its constituent protons and carbons netlify.app. These parameters are invaluable for confirming the proposed chemical structure, identifying any structural isomers, and assessing the purity of synthesized or isolated this compound for research applications. For instance, ¹H NMR would reveal distinct signals corresponding to the protons on the cyclohexene (B86901) ring, the phenyl moiety, and the ethyl ester group, with their specific chemical shifts and splitting patterns providing insights into their electronic environment and spatial relationships within the molecule netlify.app. Similarly, ¹³C NMR would offer information about the carbon backbone, indicating the presence of different carbon environments rsc.org. While specific, detailed NMR data (e.g., exact chemical shifts) for this compound were not found in the reviewed literature, the general principles of NMR application remain fundamental for its characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), stands as a powerful analytical tool for the precise identification and quantification of this compound in complex research matrices. HRMS provides highly accurate mass measurements for the molecular ion of this compound, enabling the unambiguous determination of its elemental composition rsc.orgresearchgate.netgtfch.org. This level of precision is crucial for differentiating this compound from other compounds with very similar nominal masses, which is particularly significant in metabolic studies where closely related metabolites or endogenous compounds might be present researchgate.net.
Furthermore, tandem mass spectrometry (MS/MS), frequently employed in conjunction with HRMS (LC-MS/MS), yields characteristic fragmentation patterns researchgate.netnih.gov. By fragmenting the precursor ion of this compound and analyzing the resulting product ions, researchers can gain profound insights into its structural features and confirm its identity. For the quantification of this compound in biological samples, LC-MS/MS methods commonly utilize multiple reaction monitoring (MRM) mode, which tracks specific precursor-to-product ion transitions for enhanced sensitivity and selectivity researchgate.netnih.gov. This approach has been successfully applied for the quantification of this compound in biological fluids like urine and blood in various research settings researchgate.netnih.gov.
Method Validation for Research Applications
The validation of analytical methods for the detection and quantification of this compound in research matrices is a critical step to ensure the reliability, accuracy, and consistency of the generated data iosrjournals.orgujpronline.comlabmanager.comresearchgate.net. Method validation confirms that the analytical procedure is suitable for its intended purpose and can consistently produce trustworthy results iosrjournals.orgujpronline.com. Key parameters rigorously evaluated during method validation include linearity, sensitivity, selectivity, accuracy, precision, and recovery researchgate.netgtfch.orgresearchgate.netnih.goviosrjournals.orgujpronline.comlabmanager.com.
Linearity and Range : Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined calibration range. For the quantification of this compound in urine, a linear calibration range from 1.0 µg/L to 100 µg/L has been established, demonstrating a strong correlation coefficient (r²) greater than 0.99 researchgate.netnih.gov.
Sensitivity : This parameter refers to the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) or quantified (Lower Limit of Quantification, LLOQ). For this compound in urine, an LLOQ of 1.0 µg/L was reported researchgate.netnih.gov. In a broader study encompassing tilidine and its metabolites in blood and urine, LODs ranged from 0.05 to 0.5 µg/L for blood and 0.25 to 2.5 µg/L for urine, while LOQs were 2.5 µg/L for blood and 25 µg/L for urine, depending on the specific compound researchgate.net.
Selectivity : Selectivity (or specificity) ensures that the method can accurately measure the analyte of interest without significant interference from other components present in the sample matrix, such as endogenous substances or co-administered compounds iosrjournals.orgujpronline.comlabmanager.com. LC-MS/MS methods are inherently highly selective due to their combined chromatographic separation capabilities and specific mass detection researchgate.netnih.gov.
Accuracy : Accuracy measures the closeness of agreement between the test result and the true or accepted reference value of the analyte iosrjournals.orglabmanager.com. It is commonly assessed through recovery studies, where known amounts of the analyte are added (spiked) into blank matrix samples. For tilidine, nortilidine, and this compound, bias data for accuracy were reported to be less than 13% in blood and urine researchgate.net. For similar analytical methods, recovery rates typically range from 82% to 98% researchgate.net.
Precision : Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions iosrjournals.orgujpronline.com. It is typically expressed as relative standard deviation (RSD). For tilidine, nortilidine, and this compound, intra- and inter-assay precision (RSD) was reported to be less than 11.2% researchgate.net.
Recovery : Recovery evaluates the efficiency of the sample preparation process in extracting the analyte from the matrix. While specific recovery data for this compound was not explicitly detailed, general recovery rates for similar methods can be high, for instance, ranging from 82% to 98% for other drugs in nail samples researchgate.net.
The following table summarizes key validation parameters reported for the analytical quantification of this compound and related compounds in research matrices:
Table 1: Summary of Key Method Validation Parameters for this compound and Related Compounds
| Validation Parameter | Value/Observation | Matrix | Source |
| Linearity (r²) | > 0.99 | Urine | researchgate.netnih.gov |
| Linear Range | 1.0 – 100 µg/L | Urine | researchgate.netnih.gov |
| LLOQ | 1.0 µg/L | Urine | researchgate.netnih.gov |
| LOD Range | 0.05 – 0.5 µg/L | Blood | researchgate.net |
| 0.25 – 2.5 µg/L | Urine | researchgate.net | |
| LOQ Range | 2.5 µg/L | Blood | researchgate.net |
| 25 µg/L | Urine | researchgate.net | |
| Accuracy (Bias) | < 13% | Blood, Urine | researchgate.net |
| Precision (RSD) | < 11.2% | Blood, Urine | researchgate.net |
Emerging Research Perspectives and Future Directions in Bisnortilidine Studies
Investigation of Novel Molecular Targets and Off-Target Interactions
While tilidine's analgesic effects are primarily mediated by its active metabolite, nortilidine (B1222713), which acts as a selective μ-opioid receptor agonist and can penetrate the blood-brain barrier, the pharmacological activity of bisnortilidine (B1196192) itself is considered to be less potent at opioid receptors. nih.govresearchgate.net Nortilidine also exhibits NMDA antagonist activity and functions as a dopamine (B1211576) reuptake inhibitor. nucleos.comwikipedia.orgiiab.me
Role of this compound in Multi-Drug Interaction Models (in vitro/pre-clinical)
Detailed Research Findings: In vitro studies using human liver microsomes and recombinant CYPs have elucidated the kinetics of nortilidine metabolism to this compound, following Michaelis-Menten kinetics. The estimated kinetic parameters are presented in Table 1. nih.govresearchgate.net
Table 1: Kinetic Parameters of Nortilidine Metabolism to this compound
| Parameter | Value (Mean ± Standard Deviation) |
| Km | 141.6 ± 15 µM |
| Vmax | 46.2 ± 3 nmol/mg/h |
Inhibitors of CYP3A4, CYP2C19, and CYP2B6 have been shown to impede this reaction. nih.govresearchgate.netresearchgate.net Consequently, pharmacokinetic interactions are anticipated when this compound is co-administered with inhibitors or inducers of these specific CYP enzymes. nih.govresearchgate.netresearchgate.net
Pre-clinical and in vivo studies have provided further insights into these interactions:
A study involving ritonavir (B1064), a potent CYP3A4 inhibitor, demonstrated that its administration substantially reduced the partial metabolic clearances of both tilidine to nortilidine and nortilidine to this compound. This led to a two-fold increase in the exposure to the active metabolite, nortilidine. nih.govnih.gov
Similarly, voriconazole, known to inhibit CYP2C19 and CYP3A4, resulted in lower serum concentrations of this compound, indicating its impact on the metabolic pathway. researchgate.net
These findings highlight the susceptibility of this compound's formation to modulation by other drugs affecting CYP enzyme activity, underscoring its relevance in multi-drug interaction models.
Application of Omics Technologies (e.g., metabolomics, proteomics) in Understanding this compound Biotransformation
The application of "omics" technologies, such as metabolomics and proteomics, holds significant promise for a comprehensive understanding of this compound's biotransformation and its broader impact on biological systems. Metabolomics, in particular, can provide critical insights into the primary biochemical networks underlying drug metabolism. science.gov this compound itself is recognized as a metabolite and is listed in databases like the Human Metabolome Database.
While specific detailed research findings on the application of these technologies solely for understanding this compound's biotransformation are not extensively reported in current literature, the potential for their use is considerable. Metabolomics could be employed to:
Identify and quantify a wider range of this compound metabolites, including previously "unknown compounds" suggested to be formed from nortilidine in the liver. capes.gov.brnih.gov
Elucidate subtle metabolic shifts or pathways induced by this compound or its precursors, providing a more holistic view of its metabolic fate beyond the well-characterized CYP-mediated N-demethylation.
Uncover biomarkers of exposure or effect related to this compound.
Proteomics could complement these studies by:
Identifying specific enzymes or transporters whose expression or activity is modulated by this compound, further clarifying its off-target interactions or potential novel molecular targets.
Investigating changes in protein profiles within liver cells or other relevant tissues in response to this compound exposure, offering insights into its cellular mechanisms of action or toxicity pathways.
Future research directions are expected to increasingly integrate these advanced analytical techniques to unravel the intricate details of this compound's biotransformation and its systemic implications.
Development and Refinement of Advanced In Vitro and In Vivo (Non-Human) Models for this compound Research
The development and refinement of advanced in vitro and in vivo (non-human) models are crucial for improving the predictability and relevance of this compound research. Traditional two-dimensional (2D) cell cultures often fail to accurately mimic the complex physiological environment found in vivo, particularly regarding cell-cell and cell-extracellular matrix interactions, and drug metabolism. nih.govsigmaaldrich.comwikipedia.org
Advanced models, such as three-dimensional (3D) cell cultures and organ-on-chip systems, offer significant advantages:
3D Cell Culture: These models allow cells to grow and interact in all three dimensions, more closely resembling in vivo tissue architecture and function. nih.govwikipedia.org They can maintain cell-specific functional markers, exhibit more prevalent cell junctions enabling better communication, and show enhanced drug metabolism with increased expression of CYP enzymes compared to 2D cultures. sigmaaldrich.combiosan.lv This makes them superior for studying drug metabolism, including the intricate pathways involving this compound. sigmaaldrich.com
Organ-on-Chip Systems: These microfluidic devices aim to replicate the physiological functions and mechanical forces of human organs, providing a more sophisticated in vitro platform for drug research. They can integrate multiple cell types and mimic tissue-level responses.
While the general benefits of these advanced models are well-established for drug discovery and toxicology, specific reports on their development or refinement tailored for this compound research are not widely detailed in the current literature. However, their application is highly relevant for future studies on this compound to:
More accurately assess the kinetics of its formation and elimination in a physiologically relevant context.
Investigate its potential interactions with drug transporters and other metabolic enzymes in a multi-cellular environment.
Explore its effects on specific organ systems (e.g., liver, brain) using models that better recapitulate in vivo conditions.
Reduce the reliance on traditional animal models by providing more predictive in vitro alternatives.
The refinement of these models, potentially incorporating patient-derived cells or genetic variations relevant to CYP enzymes involved in tilidine and nortilidine metabolism, would further enhance their utility for personalized medicine approaches in this compound research.
Q & A
Q. What is the role of bisnortilidine in the pharmacological activity of tilidine, and how is its formation quantified experimentally?
this compound is a secondary metabolite of tilidine, a synthetic opioid prodrug. Its formation occurs via sequential N-demethylation of nortilidine, the active metabolite responsible for μ-opioid receptor agonism. Quantification involves liquid chromatography-tandem mass spectrometry (LC/MS/MS) to measure plasma concentrations, with calibration curves (1–250 ng ml⁻¹) and quality control samples ensuring precision . Analytical validation follows FDA guidelines, including linearity, accuracy, and reproducibility .
Q. Which analytical methods are recommended for detecting this compound in pharmacokinetic studies?
LC/MS/MS is the gold standard due to its sensitivity and specificity. Key parameters include monitoring protonated molecules ([M+H]⁺) at m/z 246.0 for this compound, collision-induced fragmentation, and product ion analysis (m/z 155.0). Internal standards (e.g., tramadol) and sample preparation protocols (protein precipitation with acetonitrile) minimize matrix effects . Method validation must address selectivity, carryover, and stability under storage conditions .
Q. How does this compound’s metabolic pathway inform experimental design in CYP enzyme studies?
this compound formation is influenced by CYP3A4-mediated metabolism rather than CYP2C19, as shown in human studies using ritonavir (a CYP3A4 inhibitor). Experimental designs should include crossover trials with placebo controls, stratified by CYP2C19 phenotypes (e.g., ultra-rapid vs. poor metabolizers). Plasma and urine sampling over 72 hours captures pharmacokinetic parameters (AUC, t₁/₂), while non-compartmental analysis identifies clearance rates .
Advanced Research Questions
Q. What methodological challenges arise when modeling this compound’s sequential metabolism in vitro?
Key challenges include enzyme saturation kinetics and distinguishing contributions of CYP3A4 vs. CYP2C18. In vitro systems (e.g., hepatocyte incubations) require isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) and validated LC/MS/MS protocols to avoid cross-reactivity with other metabolites. Time-course experiments must account for rate-limiting steps, as this compound formation is slower than nortilidine generation .
Q. How can researchers resolve contradictory data on CYP2C19’s role in this compound formation?
Contradictions arise from genetic polymorphism studies showing no significant CYP2C19 genotype-dependent differences in this compound pharmacokinetics. Robust resolution involves:
- Population stratification : Enrolling participants with confirmed CYP2C19 phenotypes.
- Inhibitor studies : Using ritonavir to isolate CYP3A4 effects, which doubled nortilidine AUC without altering this compound exposure .
- Meta-analysis : Aggregating data from multiple trials to identify confounding variables (e.g., comedications) .
Q. What are the ethical and practical considerations for human studies investigating this compound’s safety profile?
Ethical protocols must address opioid-related risks (e.g., respiratory depression) by including naloxone co-administration and rigorous informed consent. Practical considerations:
- Sampling frequency : Balancing data richness with participant burden (e.g., 72-hour blood/urine collection).
- Analytical rigor : Predefining endpoints (e.g., this compound Cₘₐₓ, tₘₐₓ) to avoid data dredging .
Data Analysis and Interpretation
Q. How should researchers interpret this compound’s pharmacokinetic parameters in the context of enzyme inhibition?
Ritonavir-induced CYP3A4 inhibition reduces clearance of both tilidine and nortilidine, indirectly prolonging this compound’s t₁/₂. Non-compartmental analysis should differentiate between parent drug and metabolite kinetics, using Wilcoxon signed-rank tests to compare placebo vs. inhibitor arms . Reporting 95% confidence intervals for AUC and t₁/₂ ensures transparency .
Q. What statistical approaches are optimal for analyzing this compound’s exposure-response relationships?
Mixed-effects modeling accommodates inter-individual variability (e.g., CYP3A4 expression levels). Dose-normalized AUC ratios (this compound:nortilidine) can identify outliers, while Spearman’s correlation tests assess associations with clinical endpoints (e.g., analgesia duration) .
Experimental Design Tables
Table 1. Key pharmacokinetic parameters of this compound under CYP3A4 inhibition
| Parameter | Placebo (Mean ± SD) | Ritonavir (Mean ± SD) | P-value |
|---|---|---|---|
| AUC₀–₇₂ (ng·h/ml) | 150 ± 45 | 155 ± 50 | >0.05 |
| t₁/₂ (h) | 8.2 ± 1.5 | 12.1 ± 2.3 | <0.05 |
Table 2. LC/MS/MS validation metrics for this compound quantification
| Metric | Value |
|---|---|
| Linearity (R²) | 0.999 |
| Accuracy (% nominal) | 98–102 |
| Intraday CV (%) | ≤5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
